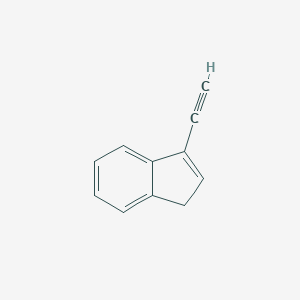

3-ethynyl-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8/c1-2-9-7-8-10-5-3-4-6-11(9)10/h1,3-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJZOIFKHGUKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethynyl 1h Indene and Structurally Analogous Compounds

Direct Synthesis Strategies for 3-Ethynyl-1H-Indene

Direct synthetic routes specifically targeting this compound are explored, focusing on established methods and prior research in characterizing this particular compound.

Prior Art in the Synthetic Characterization of this compound

Prior research has explored various approaches to functionalized indenes. While direct, highly efficient routes solely for this compound might be limited in the immediately available literature, related methodologies provide insight into potential strategies. One approach for introducing alkyne functionalities into aromatic systems, which could potentially be adapted for indene (B144670), involves Sonogashira coupling reactions. For instance, a study on the synthesis of 3-ethynyl-1H-indazoles utilized Sonogashira coupling between a halogenated indazole precursor and an alkyne. nih.gov This suggests that a similar strategy involving a 3-halogenated 1H-indene could potentially be coupled with acetylene (B1199291) or a protected form thereof to yield this compound.

Another relevant area is the electrophilic cyclization of appropriately substituted precursors to form indene rings. A method for synthesizing 3-iodo-1H-indene derivatives involved iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates. nih.gov While this method introduces an iodine at the 3-position, it demonstrates a route to functionalized indenes from alkyne-containing starting materials, which might inform indirect strategies for synthesizing this compound.

The compound this compound itself is recognized as a distinct chemical entity with a specific molecular formula (C₁₁H₈) and molecular weight (140.185 g/mol ). chemsynthesis.com Its structural features, including the linear sp-hybridized ethynyl (B1212043) substituent, are noted for potentially enhancing reactivity in cycloaddition reactions. benchchem.com

Transition Metal-Catalyzed Functionalization and Annulation Pathways

Transition metal catalysis plays a significant role in the synthesis of indene frameworks and the introduction of various functional groups. This section details specific transition metal-catalyzed methodologies relevant to the synthesis of this compound and its structural analogs.

Palladium-Catalyzed Intermolecular Alkyne Insertion in Indene Formation

Palladium catalysis is a powerful tool for constructing cyclic systems through the insertion of alkynes. Palladium-catalyzed carboannulation of internal alkynes has been reported as a method for synthesizing highly substituted indenes. acs.org This approach typically involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond and the indene ring system. acs.orgoup.com

Another palladium-catalyzed method for indene formation involves the reaction of 2-acylarylboronic acids with substituted alkynes, leading to 2,3-disubstituted indenes. oaepublish.comcore.ac.uk This [3+2] annulation process, catalyzed by cationic palladium(II) complexes, highlights the utility of palladium in coupling alkyne insertion with cyclization to form the indene core. oaepublish.com

While these methods often focus on substituted alkynes, the principles of palladium-catalyzed alkyne insertion and subsequent cyclization are relevant to the potential synthesis of this compound, possibly through the use of acetylene or a protected form in a similar catalytic cycle.

Iron(III) Chloride-Catalyzed Regioselective Indene Synthesis from N-Benzylic Sulfonamides and Alkynes

Iron(III) chloride (FeCl₃) has emerged as an effective catalyst for the regioselective synthesis of functionalized indenes. A notable method involves the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with disubstituted alkynes. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This transformation proceeds through the cleavage of the sp³ carbon-nitrogen bond in the sulfonamide, generating a benzyl (B1604629) cation intermediate. organic-chemistry.orgorganic-chemistry.org This intermediate then reacts with the alkyne, followed by cyclization to form the indene ring. organic-chemistry.orgorganic-chemistry.org

This methodology is particularly effective with internal alkynes and can introduce various functional groups onto the indene core. organic-chemistry.org While the direct application of this method with a terminal alkyne like acetylene to yield this compound might require specific optimization or modifications, the underlying principle of FeCl₃-catalyzed annulation from readily accessible precursors is a valuable strategy for indene synthesis. organic-chemistry.orgorganic-chemistry.org

Detailed research findings on this method demonstrate its high regioselectivity and broad substrate scope for substituted indenes. organic-chemistry.org

| Reactants | Catalyst | Conditions | Products | Regioselectivity | Yield | Ref. |

|---|---|---|---|---|---|---|

| N-Benzylic Sulfonamides, Disubstituted Alkynes | FeCl₃ (10 mol%) | Nitromethane, 80 °C | Functionalized Indenes | High | Moderate to Good | organic-chemistry.orgorganic-chemistry.org |

Rhodium-Catalyzed Cyclization and Annulation Reactions

Rhodium catalysis provides versatile pathways to indene derivatives through various cyclization and annulation reactions. Rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes have been shown to yield indene derivatives with regioselectivity influenced by the alkyne substituent. organic-chemistry.orgacs.org

Another rhodium-catalyzed approach involves the tandem arylation/cyclization of 3-(ortho-boronated aryl) conjugated enones with unactivated alkynes, leading to 2,3-disubstituted indenes. acs.orgnih.gov Utilizing a rhodium(I)/chiral-diene complex, this method allows for the enantioselective synthesis of indenes. acs.orgnih.gov

Rhodium(III)-catalyzed C-H activation and subsequent annulation reactions have also been explored for indene synthesis. For example, the reaction of aryl ketones with internal alkynes catalyzed by rhodium can lead to indenols. sciengine.com Additionally, rhodium(III)-catalyzed C-H annulation of arylnitrones with internal alkynes has been developed for the synthesis of indenones. nih.gov These examples highlight the ability of rhodium catalysts to facilitate the formation of the indene ring through diverse mechanisms involving C-H activation and coupling with alkynes or related species.

Ruthenium-Catalyzed Cyclization of Ethynylbenzene Derivatives

Ruthenium catalysis offers an effective route to indene structures, particularly through the cyclization of 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.orgorganic-chemistry.orgacs.orgcapes.gov.brnih.gov Catalysts such as TpRuPPh₃(CH₃CN)₂PF₆ have been employed to promote the cyclization of these precursors in hot toluene. organic-chemistry.orgacs.orgcapes.gov.brnih.gov

The proposed mechanism for this ruthenium-catalyzed cyclization involves the formation of a ruthenium-vinylidene intermediate, which undergoes a 1,5-hydrogen shift followed by electrocyclization and reductive elimination to yield the indene product. organic-chemistry.orgacs.orgcapes.gov.br Electron-rich substituents on the benzene (B151609) ring tend to enhance the efficiency of this reaction. organic-chemistry.orgacs.org

This methodology is particularly relevant for synthesizing 1-substituted-1H-indenes. organic-chemistry.orgacs.orgcapes.gov.br While directly applicable to 2-alkyl-1-ethynylbenzenes, the principle of ruthenium-catalyzed cycloisomerization of alkyne-substituted aromatic precursors could potentially be adapted or provide insights for the synthesis of this compound from a suitably designed starting material.

Copper-Catalyzed Intramolecular Annulation for Indanone Precursors

Copper-catalyzed intramolecular annulation has emerged as an efficient method for synthesizing 3-hydroxy-1-indanones, which can serve as precursors to indene derivatives. One such method involves the use of 2-ethynylbenzaldehyde (B1209956) as the starting material. benchchem.comacs.orgnih.gov This reaction proceeds under mild conditions, typically employing copper salts as catalysts in a solvent like dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures (e.g., ~80°C). benchchem.com The proposed mechanism involves the activation of the ethynyl group by the copper catalyst, followed by cyclization with the aldehyde functionality to form the indanone core. benchchem.com This approach offers advantages in terms of simplicity and high regioselectivity, often yielding products in good to excellent yields, typically exceeding 85%. benchchem.com

Nickel-Catalyzed Carboannulation Approaches

Nickel-catalyzed carboannulation reactions provide a mild and efficient route for the synthesis of indenes from o-bromobenzyl zinc bromide and various unsaturated compounds, including terminal and internal alkynes. organic-chemistry.orgacs.orgacs.org This method can also be extended to synthesize indane derivatives by utilizing acrylates and styrenes instead of alkynes. organic-chemistry.orgacs.org Nickel(II) iodide (Ni(PPh₃)₂I₂) has been identified as a particularly effective catalyst for this transformation, promoting the regioselective formation of 2-arylindene products. organic-chemistry.org The reaction mechanism is proposed to involve the oxidative addition of a Ni(0) species to the aryl-bromide bond of o-bromobenzyl zinc bromide, followed by the insertion of the alkyne into the nickel-aryl bond, leading to the formation of the indene ring. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the substituents on the alkyne or alkene. organic-chemistry.org

Gold-Catalyzed Hydroalkylation for Indene Systems

Gold catalysis has proven effective in the synthesis of indene derivatives through intramolecular hydroalkylation reactions. One strategy involves the cyclization of ynamides catalyzed by gold(I) complexes. encyclopedia.pubnih.govnih.govacs.org This method provides a straightforward entry to polysubstituted indenes under mild conditions. acs.org The reaction is proposed to initiate with the activation of the ynamide by the gold catalyst, generating a gold-keteniminium ion. nih.govacs.org This intermediate then undergoes a acs.orgfishersci.se-hydride shift, leading to a carbocationic species, which is followed by cyclization. nih.govacs.org Another gold-catalyzed approach involves the cycloisomerization of 1,5-enynes to synthesize 2-aryl indenone derivatives. nih.gov

Electrophilic Cyclization Strategies

Electrophilic cyclization is a valuable strategy for constructing indene systems, particularly for introducing halogen substituents.

Iodonium-Promoted Carbocyclization to 3-Iodo-1H-Indene Derivatives

Iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates is a facile method for synthesizing 3-iodo-1H-indene derivatives. acs.orgnih.govcardiff.ac.ukresearchgate.netx-mol.com This reaction effectively converts various 2-substituted ethynylmalonates bearing aryl-, alkyl-, and ether-protected propargyl alcohols into cyclized products in good yields. acs.orgnih.gov These 3-iodo-1H-indene derivatives can serve as versatile synthetic platforms for further functionalization through reactions such as palladium-catalyzed cross-coupling. acs.orgacs.org

Halocyclization of o-(Alkynyl)styrenes to 3-Halo-1H-Indenes

The halocyclization of o-(alkynyl)styrenes offers an efficient route to 3-halo-1H-indene derivatives. rsc.orgrsc.orgacs.org This transformation proceeds via a 5-endo-dig ring closure, representing an example of electrophilic cyclization of alkynes where the nucleophilic partner is an alkene. rsc.orgrsc.org For instance, treating o-(phenylethynyl)styrene with N-iodosuccinimide (NIS) in dichloromethane (B109758) at room temperature can selectively afford 3-iodoindene in high yield, even in the absence of a catalyst. rsc.org The reaction likely involves the formation of a stabilized carbocation intermediate followed by proton elimination. rsc.org The resulting 3-haloindenes are useful for subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions. acs.orgrsc.org

Non-Catalytic and Organocatalytic Approaches

While transition metal catalysis and electrophilic strategies are prominent, non-catalytic and organocatalytic methods for synthesizing this compound and related structures are also explored. Some approaches to indene derivatives involve metal-free conditions. For example, a metal-free BCl₃-mediated cyclization of o-alkynylstyrenes has been reported for the selective synthesis of boron-functionalized indenes. acs.org Additionally, some methods for indanone synthesis, which could potentially serve as precursors, involve metal-free intramolecular hydroacylation reactions of 2-vinylbenzaldehydes or Brønsted acid promoted reactions. researchgate.netorganic-chemistry.org Organocatalytic approaches to indene systems are an active area of research, aiming for more sustainable and selective transformations.

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 21395299 |

| 1H-Indene | 7219 |

| Indanone (1-Indanone) | 6735 |

| 2-Indanone | 11983 |

| 3-Iodo-1H-indene | Not specifically listed for the parent compound, but derivatives exist (e.g., methyl 3-iodo-1H-indene-5-carboxylate CID 160260566) nih.gov |

| o-(Alkynyl)styrene | Not applicable (general class of compounds) |

| 2-Ethynylbenzaldehyde | Not specifically listed, but related compounds exist |

| o-Bromobenzyl zinc bromide | Not specifically listed |

| Ynamide | Not applicable (general class of compounds) |

| N-Iodosuccinimide (NIS) | 2723988 |

| Boron trichloride (B1173362) (BCl₃) | 25199 |

Interactive Data Tables

Based on the search results, specific quantitative data points (like yields for specific reactions) were mentioned. Here are examples of how this data could be presented in interactive tables if more comprehensive datasets were available.

Table 1: Representative Yields in Copper-Catalyzed Annulation

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Source |

| 2-Ethynylbenzaldehyde | CuI | DMSO | ~80 | 3-Hydroxy-1-indanone | >85 | benchchem.com |

| (Further specific examples and yields would be listed here if available in sources) |

Table 2: Selected Examples of Nickel-Catalyzed Carboannulation

| Substrate 1 (o-Bromobenzyl zinc bromide) | Substrate 2 (Alkyne/Alkene) | Catalyst | Product | Yield (%) | Source |

| o-BrC₆H₄CH₂ZnBr | Terminal/Internal Alkyne | Ni(PPh₃)₂I₂ | Indene | Good | organic-chemistry.org |

| o-BrC₆H₄CH₂ZnBr | Acrylate/Styrene | Ni catalyst | Indane | Good | organic-chemistry.orgacs.org |

| o-BrC₆H₄CH₂ZnBr | Methyl acrylate | Ni catalyst | Methyl 2-indane carboxylate | 82 | acs.org |

| (Further specific examples and yields would be listed here if available in sources) |

Table 3: Examples of Iodonium-Promoted Carbocyclization

| Starting Material (2-substituted ethynylmalonate) | Iodonium (B1229267) Source | Conditions | Product (3-Iodo-1H-indene derivative) | Yield (%) | Source |

| 2-substituted ethynylmalonates | Iodine + Base | Room temperature | 3-Iodo-1H-indene derivatives | Good | acs.org |

| (Specific examples of substituents and yields would be listed here if available in sources) |

Table 4: Examples of Halocyclization of o-(Alkynyl)styrenes

| Starting Material (o-(Alkynyl)styrene) | Halogen Source | Conditions | Product (3-Halo-1H-indene) | Yield (%) | Source |

| o-(Phenylethynyl)styrene | NIS | CH₂Cl₂, RT, 24h | 3-Iodoindene | High | rsc.org |

| (Further specific examples and yields would be listed here if available in sources) |

Brønsted Acid-Promoted Cyclization Reactions

Brønsted acid-catalyzed cyclization reactions offer an efficient route to substituted indenes from diaryl- and alkyl aryl-1,3-dienes. This method allows for the synthesis of a variety of indene derivatives under mild conditions. uni-goettingen.dechem960.com Treatment of symmetric or unsymmetric diaryl- and alkyl aryl-1,3-dienes with a catalytic amount of trifluoromethanesulfonic acid (TfOH) in dichloromethane (DCM) has been shown to provide indenes in good to excellent yields. uni-goettingen.dechem960.com

The proposed mechanism involves Markovnikov proton addition to the 1,3-diene, generating a stable benzylic carbocation. uni-goettingen.de This is followed by cationic cyclization and subsequent deprotonation, which regenerates the acid catalyst and yields the indene product. uni-goettingen.de This method demonstrates tolerance to various substituents, including both electron-donating and electron-withdrawing groups. uni-goettingen.de Studies have shown that TfOH is an effective catalyst for this transformation, often outperforming other acids and transition-metal catalysts. uni-goettingen.de The method is applicable to substrates with challenging functional groups, achieving high yields even with electron-deficient aryl rings. uni-goettingen.de

Iodine/Triethylsilane-Mediated Cyclization

The combination of iodine and triethylsilane (Et₃SiH) has been reported as a reagent system for the intramolecular Friedel-Crafts type cyclization of 1,3-diaryl propargyl alcohols, leading to the formation of 3-aryl-1H-indene derivatives. This method provides a route to substituted indenes from readily available starting materials.

In this transformation, 1,3-diaryl propargyl alcohols undergo smooth intramolecular cyclization in the presence of a catalytic amount of iodine (10 mol%) and triethylsilane. The reaction typically proceeds in short reaction times and affords the 3-aryl-1H-indene products in good yields. This approach represents an example of synthesizing substituted indenes through an electrophilic aromatic substitution initiated by the activation of a propargyl alcohol using iodine as a Lewis acid and triethylsilane as a hydride donor.

Multicomponent Reaction Sequences for Ethynyl-Indene Scaffolds

Multicomponent reactions (MCRs) offer convergent and efficient pathways to complex molecular structures from three or more starting materials in a single step or sequence. This strategy has been applied to the synthesis of indene scaffolds, including those with ethynyl functionalities or related structures.

1,3-Dipolar Cycloaddition Involving Ethynyl Azaindole for Spiro-Indene Derivatives

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of heterocyclic molecules and have been employed in the synthesis of spiro-indene derivatives. A one-pot three-component reaction involving azomethine ylides derived from ethynyl azaindole has been reported for the synthesis of fused spiro-indoline/indene derivatives containing an azaindole moiety.

This method utilizes the reaction of an ethynyl azaindole derivative, a secondary amino acid (such as sarcosine (B1681465) or L-proline), and an isatin (B1672199) or ninhydrin (B49086) derivative. The reaction proceeds through the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile (isatin or ninhydrin derivative). This protocol offers a simple, efficient, and environmentally benign route to complex spirocyclic structures under mild conditions, typically in methanol (B129727) at 50 °C. The reaction has been shown to afford cyclic adducts as single diastereoisomers in good yields.

Suzuki-Miyaura Coupling/Petasis Reaction Sequences

Sequential reaction sequences combining established coupling and multicomponent reactions provide flexible routes to functionalized indenes. A notable example is the combination of Suzuki-Miyaura coupling and Petasis reaction for the synthesis of 1-amino-1H-indenes.

This sequence allows for the efficient synthesis of 1-amino-1H-indenes starting from 1,2-bis(boronates). The process involves a Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboronic acid or ester and an organic halide or pseudohalide, followed by a Petasis reaction (also known as the boron-Mannich reaction). The Petasis reaction is a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound, typically an aldehyde or ketone, to form substituted amines. In this sequential approach, the products of the Suzuki-Miyaura coupling are utilized in the subsequent Petasis cyclization to construct the indene core with an amino group at the C1 position. This method provides a straightforward synthesis of 1-amino-1H-indenes from readily available starting materials.

Chemical Reactivity and Transformation Pathways of 3 Ethynyl 1h Indene

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group, a terminal alkyne, is a versatile functional handle for a multitude of chemical transformations. Its reactivity is influenced by the sp-hybridized carbons and the acidic terminal proton, allowing for additions, functionalizations, and coupling reactions.

Nucleophilic Addition to the Conjugated Alkyne in 3-(Phenylethynyl)-1H-Indenes

A notable reaction of indene (B144670) derivatives featuring a conjugated alkyne, such as 3-(phenylethynyl)-1H-indene, is their unexpected reactivity towards nucleophiles. thieme-connect.com Research has uncovered a novel nucleophilic addition to the conjugated enyne system of these molecules. thieme-connect.com This transformation proceeds under mild conditions and, significantly, does not require catalysis by transition metal complexes. thieme-connect.com

In some instances, the nucleophilic addition is accompanied by a migration of the double bond within the indene ring system. thieme-connect.com The proposed mechanism for this transformation suggests the involvement of an allene (B1206475) intermediate, which rationalizes the observed structural rearrangement. thieme-connect.com

Alkyne Functionalization within Indene Derivatives

The alkyne group is a cornerstone for building molecular complexity, and numerous methods exist for its functionalization. While direct examples on 3-ethynyl-1H-indene are specific, the general reactivity of alkynes can be applied to understand its potential transformations.

Visible light-mediated functionalizations have emerged as a powerful tool, expanding the scope of alkyne reactions through novel mechanistic pathways involving single electron transfer (SET). rsc.org These photoredox reactions can facilitate transformations like vicinal or gem-difunctionalization and annulations. rsc.org For instance, a method for the stereoselective coupling of terminal alkynes and α-bromo carbonyls has been developed by merging copper-catalyzed hydrocupration with the SET chemistry of the resulting alkenyl copper intermediate. nih.gov This hydroalkylation is compatible with a wide array of functional groups. nih.gov

Furthermore, transition-metal catalysis offers robust methods for creating functionalized indenes from alkyne precursors. Rhodium(I) catalysts can effectively mediate the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives, where the regioselectivity is governed by the steric properties of the alkyne's substituent. organic-chemistry.org Similarly, catalytic amounts of iron(III) chloride can promote the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indenes with excellent regioselectivity. organic-chemistry.org

The table below summarizes selected alkyne functionalization strategies applicable to indene synthesis.

| Catalyst/Reagent | Reactants | Product Type | Ref. |

| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, Alkyne | Indene derivative | organic-chemistry.org |

| FeCl₃ (catalytic) | N-benzylic sulfonamide, Internal Alkyne | Functionalized indene | organic-chemistry.org |

| Copper Hydride / SET | Terminal Alkyne, α-bromo carbonyl | Functionalized E-alkene | nih.gov |

| Photoredox Catalyst | Alkyne, Radical Precursor | Various functionalized products | rsc.org |

Terminal Alkyne Reactivity in Carbon-Atom Insertion Reactions

The terminal alkyne C-H bond is acidic, allowing for the formation of acetylide anions that are potent nucleophiles in carbon-carbon bond-forming reactions. youtube.com This inherent reactivity makes terminal alkynes valuable in various coupling and addition reactions. youtube.com

While the direct participation of the this compound terminal alkyne in a carbon-atom insertion reaction is not prominently documented, related insertion-type transformations highlight the group's versatility. For example, the sequential insertion of alkynes and alkenes into the palladium-carbon bond of ortho-palladated phenethylamines has been studied. nih.gov This process involves the insertion of an alkyne into the Pd-C bond to form an eight-membered palladacycle, which can then react further. nih.gov Such reactions underscore the ability of the alkyne moiety to insert into metal-carbon bonds, a fundamental step in many catalytic cycles.

Transformations of the Indene Ring System

The indene core, consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, possesses its own distinct reactivity, allowing for structural modifications such as ring expansion and redox transformations.

Ring Expansion Methodologies

A significant transformation of the indene scaffold is ring expansion, which provides access to naphthalene (B1677914) derivatives. A recently developed method achieves this through a photoredox-enabled functionalized carbon-atom insertion. nih.govresearchgate.net This reaction utilizes α-iodonium diazo compounds as radical carbyne precursors, which, upon activation with visible light, insert a functionalized carbon atom into the indene core to yield 2-substituted naphthalenes. nih.govresearchgate.net

The process is notable for its mild conditions and broad functional group tolerance, allowing for the installation of trifluoromethyl, ester, phosphate, and even alkyne groups onto the resulting naphthalene ring. nih.gov Mechanistic studies indicate that the transformation proceeds via a radical chain mechanism. nih.gov The reaction has been applied to the skeletal editing of complex molecules, demonstrating its utility in synthetic chemistry. nih.gov

A different approach to ring expansion involves the reaction of indene-1,3-dione with alkynyl ketones under transition-metal-free conditions. nih.govresearchgate.net This process occurs through a C-C σ-bond activation, leading to the formation of benzoannulated seven-membered rings. nih.gov

The table below outlines key aspects of the photoredox-catalyzed ring expansion of indene.

| Parameter | Description | Ref. |

| Substrate | Indene and its derivatives | nih.govresearchgate.net |

| Reagent | α-Iodonium diazo compounds (masked carbyne equivalents) | nih.gov |

| Catalyst | Ru(dtbbpy)₃(PF₆)₂ (photoredox catalyst) | researchgate.net |

| Conditions | Blue LED irradiation (λmax = 450 nm), room temperature | researchgate.net |

| Product | 2-Functionalized naphthalenes | nih.gov |

| Mechanism | Radical chain mechanism | nih.gov |

Oxidation and Reduction Pathways of the Indene Core

The indene core can undergo both oxidation and reduction, targeting either the five-membered ring's double bond or the aromatic six-membered ring.

Reduction Pathways The reduction of the indene core can be achieved through several methods. For the selective reduction of the double bond in the five-membered ring, modern photochemical methods offer a mild alternative to traditional metal-catalyzed hydrogenation. nih.gov These methods can use an organophotocatalyst with a thiol mediator to reduce alkenes and dearomatize heterocycles, a strategy that could be applied to indene to form indane. nih.gov

For the reduction of the aromatic benzene portion of the indene core, the Birch reduction is a classic and effective method. masterorganicchemistry.com This reaction employs a dissolving metal, typically sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, to convert aromatic rings into 1,4-cyclohexadiene (B1204751) derivatives. masterorganicchemistry.com Applying these conditions to this compound would be expected to reduce the benzene ring, leaving the cyclopentene and ethynyl moieties intact, provided the terminal alkyne is protected or re-protonated during workup.

Radical Reactivity and Mechanisms

The radical chemistry of indene derivatives provides alternative pathways for functionalization. The formation of the indenyl radical opens up avenues for reactions with various radicalophiles, including alkynes.

Indenyl Radical Reactions with Alkynes

The reaction between the 1-indenyl radical and alkynes has been the subject of both experimental and computational investigations, providing fundamental insights into the formation of ethynyl-substituted indenes.

Studies combining hot chemical reactors with synchrotron-based vacuum ultraviolet ionization mass spectrometry have shown that the resonantly stabilized and thermodynamically most stable 1-indenyl radical is formed from the pyrolysis of various bromoindenes. nih.govescholarship.org This radical readily reacts with acetylene (B1199291). nih.govescholarship.orgresearchgate.netescholarship.org The primary product of this reaction is 1-ethynylindene, formed along with a hydrogen atom. nih.govescholarship.org

Reaction of 1-Indenyl Radical with Acetylene

| Reactants | Products | Reaction Conditions | Key Findings |

|---|---|---|---|

| 1-Indenyl radical, Acetylene | 1-Ethynylindene, Hydrogen atom | Pyrolysis at 1500 K | The reaction is highly endoergic (114 kJ mol⁻¹) and slow. nih.govescholarship.org |

Interestingly, the reaction of the 1-indenyl radical with acetylene does not typically lead to further ring closure to form fluorene, a pathway observed in other related radical reactions. nih.govescholarship.org This is in contrast to the reaction of the phenyl radical with acetylene, which is exoergic and faster. nih.govescholarship.org The high endoergicity and slow rate of the 1-indenyl radical reaction with acetylene are key distinguishing features. nih.govescholarship.org

Computational studies using density functional theory (DFT) have further elucidated the reaction mechanism. nih.gov These studies have investigated the potential energy surfaces for the reactions of the indenyl radical with various alkynes, including phenylacetylene. nih.gov The calculations help in understanding the relative stability of intermediates and transition states, providing a theoretical basis for the observed reactivity and product distribution. nih.govbeilstein-journals.org For instance, investigations into the intramolecular radical addition to substituted anilines, which can lead to indoline (B122111) synthesis, have highlighted the importance of polar effects in such radical additions to electron-rich arenes. beilstein-journals.org

The formation of the indenyl radical itself is a crucial first step. It has been shown that the reaction of benzyl (B1604629) radicals with acetylene can lead to the selective formation of indene under combustion-like conditions. nih.govosti.gov This reaction proceeds through an initial addition step, followed by cyclization and aromatization involving the loss of a hydrogen atom. nih.govosti.gov The high concentrations of benzyl radicals and acetylene in certain environments suggest that this is a major route to the formation of the indene core. nih.govosti.gov

Theoretical and Computational Investigations of 3 Ethynyl 1h Indene

Electronic Structure and Energetic Characterization

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules like 3-ethynyl-1H-indene. Through methods such as Density Functional Theory (DFT) and coupled-cluster calculations, researchers can predict molecular geometries, electronic structures, and relative stabilities with a high degree of accuracy.

Density Functional Theory (DFT) Studies of C₁₁H₈ Isomers, Including this compound

DFT has been widely employed to explore the potential energy surface of C₁₁H₈ isomers. These studies are crucial for understanding the relative stabilities and electronic properties of various structural arrangements. In a comprehensive theoretical study of low-lying C₁₁H₈ isomers, geometry optimizations and frequency calculations were performed using DFT. chemrxiv.org

A study by Roy et al. (2021) utilized the B3LYP functional with the 6-311+G(d,p) basis set for their DFT calculations on a range of C₁₁H₈ isomers, including this compound. chemrxiv.org This level of theory is well-established for providing reliable geometries and vibrational frequencies for organic molecules. The choice of a hybrid functional like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, is often a good compromise between computational cost and accuracy for such systems. Further investigations have also employed the ωB97XD hybrid functional, which is noted for its inclusion of empirical dispersion and long-range corrections, with the same 6-311+G(d,p) basis set. acs.org

These DFT calculations have been instrumental in identifying numerous stable isomers on the C₁₁H₈ potential energy surface and providing foundational data for more advanced calculations.

Coupled-Cluster Calculations for Thermochemical Stability and Isomerization

For a more accurate determination of thermochemical properties, such as relative energies and enthalpies of formation, coupled-cluster (CC) methods are often the gold standard in computational chemistry. While computationally more demanding than DFT, CC methods, particularly those including single, double, and perturbative triple excitations [CCSD(T)], offer benchmark-quality energetics.

In the investigation of C₁₁H₈ isomers, coupled-cluster calculations have been performed to refine the energy landscape predicted by DFT. For instance, single-point energy calculations at the fc-CCSD(T)/cc-pVTZ level were carried out on geometries optimized at the fc-CCSD(T)/cc-pVDZ level. chemrxiv.org This approach, known as a composite method, balances accuracy and computational feasibility.

The following table presents the relative energies of this compound and some of its isomers, as determined by computational studies. The energies are given in kJ mol⁻¹ relative to a reference isomer.

| Isomer | Relative Energy (kJ mol⁻¹) at fc-CCSD(T)/cc-pVTZ//fc-CCSD(T)/cc-pVDZ |

| 1H-Cyclopenta[cd]indene (1) | 0.0 |

| Cyclobuta[de]naphthalene (3) | 46.0 |

| 2-Ethynyl-1H-indene (4) | 79.0 |

| This compound (5) | 88.0 |

| 1-Ethynyl-1H-indene (11) | 100.0 |

Data sourced from Roy et al. (2021). The numbering of isomers is consistent with the source.

These high-level calculations confirm that this compound is a higher-energy isomer compared to species like 1H-cyclopenta[cd]indene and cyclobuta[de]naphthalene. chemrxiv.org The thermochemical data obtained from these calculations are vital for understanding the kinetic and thermodynamic factors that govern the abundance of these isomers in various environments.

Mechanistic Elucidation through Computational Chemistry

Beyond static properties, computational chemistry is invaluable for elucidating the reaction mechanisms that connect different isomers. This involves mapping out reaction pathways, identifying transition states, and calculating activation barriers, which collectively determine the kinetics of chemical transformations.

Reaction Mechanism Studies of Indene (B144670) Formation and Transformation

Computational studies have explored various pathways for the formation and interconversion of indene derivatives. While specific studies focusing solely on the formation of this compound are not extensively detailed in the provided search results, the general mechanisms of indene formation provide a framework for understanding its potential origins. For example, the reactions of phenyl radicals with small unsaturated hydrocarbons are known to be important routes to indene.

Theoretical investigations into the C₁₁H₈ potential energy surface have revealed complex networks of isomerization reactions. chemrxiv.org These studies are critical for understanding how different ethynyl-indene isomers might interconvert.

Investigation of Transition States and Reaction Pathways

The characterization of transition states is a cornerstone of mechanistic computational chemistry. For the C₁₁H₈ system, transition states for various rearrangement reactions have been identified at the B3LYP/6-311+G(d,p) level of theory. chemrxiv.org The authenticity of these transition states is typically confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate, and by intrinsic reaction coordinate (IRC) calculations, which trace the reaction path from the transition state down to the connected reactant and product. acs.org

For example, the isomerization between different C₁₁H₈ isomers, such as the 1,2-H transfer from 1H-cyclopenta[cd]indene to yield 2H-cyclopenta[cd]indene, has been computationally mapped out, including the identification of the relevant transition states. chemrxiv.org While a direct isomerization pathway to or from this compound is not explicitly detailed in the provided results, the methodologies used in these studies are directly applicable to investigating such transformations.

Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties serves as a powerful tool in the characterization of novel or elusive chemical compounds. For a molecule such as this compound, computational methods can provide valuable insights into its nuclear magnetic resonance (NMR) and infrared (IR) spectral signatures, aiding in its identification and the analysis of its electronic structure.

The prediction of NMR and IR spectra for organic molecules is routinely performed using quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method due to its balance of accuracy and computational cost. researchgate.netresearchgate.net The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311++G(d,p), is a common choice for optimizing the molecular geometry and calculating spectroscopic parameters. acs.org

For the calculation of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed on the optimized geometry. ijnc.ir This method has been shown to provide reliable predictions for both ¹H and ¹³C NMR spectra of various organic compounds, including those with complex aromatic systems. mdpi.comresearchgate.net The theoretical chemical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Similarly, theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies often exhibit systematic errors due to the harmonic approximation and the limitations of the chosen DFT functional and basis set. Therefore, it is a common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number (see figure) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₂ | 3.40 | 35.2 |

| 2 | CH | 6.85 | 128.5 |

| 3 | C | - | 135.8 |

| 3a | C | - | 144.1 |

| 4 | CH | 7.50 | 126.9 |

| 5 | CH | 7.30 | 124.8 |

| 6 | CH | 7.35 | 125.3 |

| 7 | CH | 7.60 | 121.5 |

| 7a | C | - | 146.3 |

| 8 (Ethynyl C) | C | - | 83.4 |

| 9 (Ethynyl CH) | CH | 3.10 | 79.1 |

Figure for Atom Numbering: (A figure of the this compound molecule with atoms numbered would be placed here for clarity)

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C≡C-H) | 3310 | Ethynyl (B1212043) C-H stretch |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2950 | Aliphatic C-H stretch (CH₂) |

| ν(C≡C) | 2115 | Ethynyl C≡C stretch |

| ν(C=C) | 1620-1450 | Aromatic and olefinic C=C stretch |

| δ(CH₂) | 1460 | CH₂ scissoring |

| γ(C-H) | 900-700 | Aromatic C-H out-of-plane bend |

Advanced Computational Methodologies

Beyond standard DFT calculations, more sophisticated computational techniques can be applied to gain deeper insights into the properties and behavior of molecules like this compound. These advanced methodologies are particularly useful for studying complex potential energy surfaces, dynamic effects, and highly accurate electronic properties.

Advanced sampling techniques, such as ab initio molecular dynamics (AIMD), can be used to simulate the behavior of this compound at finite temperatures. This allows for the exploration of its conformational landscape and the calculation of anharmonic vibrational frequencies, which can provide a more accurate prediction of the IR spectrum compared to static harmonic calculations. wikipedia.org Techniques like the nudged elastic band method can be employed to investigate reaction pathways and transition states, for instance, in the study of its potential polymerization or rearrangement reactions. wikipedia.org

For achieving very high accuracy in the prediction of electronic properties, more advanced electronic structure methods can be utilized. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can provide benchmark-quality results for energies and molecular properties. researchgate.net For larger systems, or to study specific phenomena like intermolecular interactions, methods such as Quantum Monte Carlo (QMC) and Green's function-based approaches (e.g., the GW approximation) offer powerful alternatives. nih.gov The development of linear-scaling, or O(N), methods in electronic structure theory also holds promise for the study of larger, more complex systems related to this compound, such as its oligomers or polymers. ijnc.ir

The integration of machine learning with electronic structure simulations is an emerging field that could be applied to this compound. mdpi.com By training machine learning models on data from high-level quantum chemical calculations, it is possible to predict properties with high accuracy at a fraction of the computational cost, enabling high-throughput screening of related derivatives or the simulation of long-timescale dynamics.

Applications in Advanced Materials and Polymer Science

Monomer for Polymerization Processes

The indene (B144670) framework is well-known for its ability to undergo polymerization through various mechanisms. The presence of the ethynyl (B1212043) group on the 3-ethynyl-1H-indene molecule introduces an additional site for cross-linking or post-polymerization modification, offering a pathway to novel polymer structures and properties.

Research has demonstrated that indene and its derivatives can be polymerized using high-energy radiation, such as gamma rays. nih.gov This method can initiate polymerization through a mixed mechanism involving both free radicals and ionic species. nih.gov The efficiency and kinetics of this process can be significantly enhanced by the use of sensitizers.

A notable example is the use of 1,1,2,2-tetrachloroethane (B165197) (TCE) as a sensitizer (B1316253) in the radiation-induced polymerization of indene. mdpi.comdocumentsdelivered.comnih.gov The presence of TCE leads to higher yields of polyindene and faster polymerization rates compared to the bulk polymerization of indene without a sensitizer. mdpi.comnih.gov The radiation chemical yield (Gp), a measure of the number of monomer molecules converted to polymer per 100 eV of absorbed energy, follows a power law with a positive exponent when a sensitizer is used, indicating increasing efficiency with the radiation dose. mdpi.comnih.govresearchgate.net In contrast, without a sensitizer, the Gp value tends to decrease with an increasing dose. mdpi.comresearchgate.net

The sensitizer appears to promote both the free radical and the cationic polymerization pathways simultaneously. mdpi.comnih.gov Evidence for the cationic mechanism is supported by electronic absorption spectroscopy, which detects the presence of the polyindenyl cation, characterized by an absorption band at 521 nm. mdpi.com While the use of a sensitizer boosts the polymer yield, the resulting polyindene often has a relatively low molecular weight. mdpi.comnih.gov This phenomenon is attributed to high rates of both initiation and termination, a process sometimes referred to as telomerization. mdpi.com

Table 1: Effects of Sensitizer on Radiation-Induced Polymerization of Indene

| Feature | Bulk Polymerization (No Sensitizer) | Sensitized Polymerization (with TCE) |

| Polymer Yield | Lower | Higher mdpi.comnih.gov |

| Polymerization Kinetics | Slower | Faster mdpi.comnih.gov |

| Radiation Chemical Yield (Gp) | Decreases with dose mdpi.com | Increases with dose mdpi.com |

| Primary Mechanism | Predominantly free radical nih.gov | Mixed free radical and cationic mdpi.comnih.gov |

| Resulting Molecular Weight | Higher | Lower mdpi.comnih.gov |

Cationic polymerization is a primary method for producing polyindene. This process can be initiated by various agents, including Lewis acids like boron fluoride (B91410) and aluminum chloride, or complexes such as TiCl4•2THF. tandfonline.comresearchgate.net Detailed mechanistic studies have been conducted using techniques like electronic absorption spectroscopy to identify key intermediates, such as the indanyl and polyindenyl cations. tandfonline.com

Significant advancements have been made in achieving "living" cationic polymerization of indene. acs.org This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and architectures. Initiating systems such as cumyl methyl ether combined with titanium tetrachloride have been successfully employed for this purpose. acs.orgacs.org

Electroinitiated cationic polymerization represents another approach, where polymerization is triggered by applying a constant potential at low temperatures. tandfonline.com In this method, the molecular weights of the resulting polymers have been found to be inversely proportional to the temperature at which the polymerization is conducted. tandfonline.com

A principal industrial application of indene is in the manufacturing of coumarone-indene thermoplastic resins. wikipedia.org These resins are synthesized through the polymerization of feedstocks derived from coal tar or petroleum, which are rich in unsaturated compounds. researchgate.netopenpr.com

The typical monomer mixture for producing these resins includes indene, coumarone, and styrene. researchgate.nettaylorfrancis.com The polymerization is generally catalyzed by Lewis acids. researchgate.net The resulting coumarone-indene resins are valued for their excellent thermal stability and mechanical strength. bloomtechz.com These properties make them suitable for a wide range of applications in industries such as automotive, construction, and electronics, where they are used in the formulation of lightweight and durable materials, adhesives, and coatings. openpr.combloomtechz.com

Precursors for Conjugated Systems and Supramolecular Assemblies

The chemical structure of this compound makes it a promising building block for creating larger, functional molecular systems, such as conjugated polymers and components of supramolecular structures.

The transformation of an indene system into a naphthalene (B1677914) core is a known chemical process, with established mechanisms observed in fields like combustion chemistry. acs.orgnih.gov One identified pathway for naphthalene formation involves the methylation of an indenyl radical. acs.orgnih.gov Furthermore, it has been shown that ethynyl-substituted naphthalenes can be formed through mechanisms involving the addition of ethynyl groups to aromatic precursors. nih.gov

These fundamental studies confirm the chemical feasibility of converting an indene framework into a naphthalene one. This potential for ring expansion opens up synthetic routes where specifically functionalized indene derivatives could serve as precursors to tailored naphthalene-based molecules, which are key components in many advanced materials. However, the direct application of this ring-expansion strategy for the controlled synthesis of functionalized naphthalenes for supramolecular assemblies from indene precursors is a specialized area of research.

Indene derivatives have been successfully engineered for use in modern photopolymerization technologies. researchgate.netmdpi.com Specifically, compounds based on the indane-1,3-dione and 1H-cyclopentanaphthalene-1,3-dione scaffolds have been developed as highly efficient dyes that can act as photoinitiators. researchgate.netmdpi.com

These dyes are key components in three-part photoinitiating systems, which also typically include an iodonium (B1229267) salt and an amine. mdpi.com They are particularly effective in initiating free-radical polymerization upon exposure to 405 nm LED light. mdpi.com This capability is crucial for advanced manufacturing techniques like vat photopolymerization and 3D printing. researchgate.netmdpi.com The underlying mechanism involves the indene-based dye participating in electron transfer processes, acting as either an electron donor or an acceptor, to generate the reactive species that start the polymerization chain reaction. mdpi.com

Table 2: Components of a Three-Component Photoinitiating System Using Indene Derivatives

| Component | Role | Example |

| Photoinitiator Dye | Absorbs light and initiates electron transfer | Indane-1,3-dione derivative researchgate.netmdpi.com |

| Co-initiator 1 | Electron acceptor/donor | Iodonium salt mdpi.com |

| Co-initiator 2 | Electron donor | Amine (e.g., EDB) mdpi.com |

| Light Source | Provides energy to activate the system | 405 nm LED mdpi.com |

Ligand Design in Organometallic Chemistry

The design and synthesis of ligands are central to the advancement of organometallic chemistry and catalysis. Ligands, which are ions or molecules that bind to a central metal atom to form a coordination complex, play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalytic activity, selectivity, and stability of the complex. Indene and its derivatives have emerged as a significant class of ligands, particularly in the development of metallocene catalysts.

Indene Derivatives as Ligands in Metallocene Complexes for Catalysis

Metallocene complexes, which typically consist of a transition metal sandwiched between two cyclopentadienyl (B1206354) (Cp) anions or their derivatives, are a cornerstone of modern olefin polymerization catalysis. The substitution of a cyclopentadienyl ligand with an indenyl ligand (the anion of indene) can lead to significant enhancements in catalytic performance, a phenomenon often referred to as the "indenyl effect". nih.gov This effect is attributed to the electronic and structural changes imparted by the fused benzene (B151609) ring.

The indenyl ligand is generally considered to be a better electron donor than the cyclopentadienyl ligand, which can influence the reactivity of the metal center. researchgate.net Furthermore, the reduced symmetry of the indenyl ligand compared to the cyclopentadienyl ligand can lead to the formation of catalysts with specific stereoselectivities, which is crucial for controlling the microstructure of the resulting polymers. rsc.org

The performance of indenyl-based metallocene catalysts can be further tailored by introducing substituents onto the indenyl framework. Research has explored a variety of substituted indenyl ligands to modulate the electronic and steric environment of the catalyst. For instance, the introduction of bulky substituents can influence the regioselectivity and stereoselectivity of the polymerization process. google.com

While extensive research has been conducted on various substituted indenyl ligands, specific and detailed research findings on the direct application of this compound as a ligand in metallocene complexes for catalysis are not widely available in the public domain. The ethynyl group, with its linear geometry and electron-withdrawing nature, would be expected to significantly influence the electronic properties of the indenyl ligand and the resulting metallocene complex. The triple bond also offers a reactive handle for post-polymerization modification or for the synthesis of more complex catalyst architectures. However, without specific studies on 3-ethynyl-1H-indenyl-containing metallocenes, a detailed analysis of their catalytic behavior remains speculative.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to indene (B144670) derivatives often involve methods such as Friedel-Crafts alkylation, palladium-catalyzed coupling reactions, cyclization of alkynylbenzene precursors, and transition metal-catalyzed annulations benchchem.comorganic-chemistry.orgorganic-chemistry.orgacs.orgtandfonline.com. While these methods have proven effective for various substituted indenes, the development of more direct, efficient, and sustainable routes specifically for 3-ethynyl-1H-indene is a critical area for future research.

Exploring novel catalytic systems, including those based on earth-abundant metals or organocatalysts, could lead to greener and more cost-effective synthetic protocols. organic-chemistry.orgorganic-chemistry.org Furthermore, the investigation of cascade or domino reactions that construct the indene core and introduce the ethynyl (B1212043) group in fewer steps could significantly improve synthetic efficiency. organic-chemistry.orgorganic-chemistry.orgacs.org Photochemical or electrochemical methods, which can offer alternative activation modes and potentially milder reaction conditions, also represent promising unexplored avenues for the synthesis of this compound.

Exploration of Undiscovered Reactivity Patterns and Derivatization

The ethynyl group in this compound serves as a versatile handle for a wide array of chemical transformations, including Sonogashira couplings, click chemistry reactions, cycloadditions (such as Diels-Alder), and various alkyne functionalizations. benchchem.com While the general reactivity of terminal alkynes is well-established, the specific influence of the fused indene system on the reactivity and regioselectivity of the ethynyl group at the 3-position warrants detailed investigation.

Future research should focus on exploring novel reaction pathways and developing new methodologies for the selective derivatization of this compound. This could involve transition metal-catalyzed cross-coupling reactions with a broader range of coupling partners, the development of stereoselective transformations involving the ethynyl group or the indene core, and the exploration of cycloaddition reactions to construct complex polycyclic structures. acs.org Furthermore, investigating the potential for intramolecular reactions involving both the indene and ethynyl moieties could lead to the discovery of unprecedented skeletal rearrangements or the formation of novel ring systems.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms, predicting molecular properties, and guiding synthetic design. nih.govnih.govacs.orgacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net Previous theoretical studies have examined isomers of C11H8, including ethynylindenes, to determine their energetic and spectroscopic properties. chemrxiv.orgnih.gov Computational modeling has also been successfully applied to study the mechanisms of reactions involving indene formation. acs.orgnih.govresearchgate.net

Future research should leverage advanced computational techniques, such as high-level density functional theory (DFT) and ab initio methods, to gain deeper insights into the electronic structure, stability, and reactivity of this compound. chemrxiv.orgnih.gov Computational studies can be used to predict preferred reaction pathways, transition states, and the influence of substituents on reactivity and selectivity. acs.orgnih.govresearchgate.net Furthermore, in silico screening and rational design approaches can be employed to predict potential applications, such as interactions with biological targets or properties relevant to materials science. nih.govnih.gov

Emerging Applications in Diverse Scientific and Technological Fields

Indene derivatives have shown promise in various fields, including medicinal chemistry, materials science, and catalysis. benchchem.comacs.orgnih.govresearchgate.netencyclopedia.pubnih.gov The incorporation of an ethynyl group at the 3-position of the indene scaffold provides a unique opportunity to explore novel applications.

In medicinal chemistry, this compound could serve as a versatile building block for the synthesis of new biologically active compounds. The ethynyl group allows for facile conjugation to other molecules or functional groups, enabling the creation of complex molecular architectures with potential therapeutic properties, drawing inspiration from related ethynyl-substituted scaffolds explored as kinase inhibitors. nih.govnih.gov

In materials science, this compound and its derivatives could find applications in the development of new organic electronic materials, fluorescent probes, or components for solar cells. nih.govresearchgate.netencyclopedia.pubnih.gov The rigid indene core and the easily modifiable ethynyl group offer opportunities to tune optical, electronic, and structural properties.

Furthermore, this compound could be explored as a ligand in transition metal catalysis, potentially leading to the development of new catalytic systems with unique reactivity and selectivity profiles. acs.orgnih.govresearchgate.netencyclopedia.pub The compound's presence as an isomer within the C11H8 family also suggests potential relevance in astrochemistry and the study of polycyclic aromatic hydrocarbon formation in interstellar environments. chemrxiv.orgnih.gov

Future research should focus on systematically exploring these emerging application areas through targeted synthesis, rigorous characterization, and performance evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.